molecular formula C12H22N2O2 B13261941 N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide

N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide

Cat. No.: B13261941
M. Wt: 226.32 g/mol
InChI Key: MVTKGOMMLPSJDI-UHFFFAOYSA-N
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Description

N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring connected via a carboxamide linker to a stereochemically defined (1R,4r)-4-methylcyclohexyl group. This specific stereochemistry is critical for its interaction with biological targets. The compound belongs to a class of molecules where the morpholine ring is a ubiquitous pharmacophore, valued in medicinal chemistry for its ability to improve key drug-like properties, such as solubility and metabolic stability, and for its potential to engage in molecular interactions with target proteins . The carboxamide functional group is a common and important motif that can act as a bioisostere, meaning it can mimic the structure and function of other functional groups, such as carboxylic acids, which can help fine-tune a compound's selectivity for a particular biological target and modulate its physicochemical properties . While the specific biological activity and mechanism of action for this exact compound require further experimental characterization, its structure suggests significant research potential. Molecules with morpholine-carboxamide architectures are frequently investigated in lead optimization campaigns for various therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammatory diseases . Researchers may find this compound particularly valuable as a chemical tool or building block in structure-activity relationship (SAR) studies, or as a intermediate in the synthesis of more complex bioactive molecules. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

N-(4-methylcyclohexyl)morpholine-4-carboxamide

InChI

InChI=1S/C12H22N2O2/c1-10-2-4-11(5-3-10)13-12(15)14-6-8-16-9-7-14/h10-11H,2-9H2,1H3,(H,13,15)

InChI Key

MVTKGOMMLPSJDI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Direct Amide Coupling via Carboxylic Acid Activation

Reaction Scheme

$$
\text{Morpholine-4-carboxylic acid} + \text{(1R,4r)-4-Methylcyclohexylamine} \xrightarrow{\text{EDCl/HOBt}} \text{N-[(1R,4r)-4-Methylcyclohexyl]morpholine-4-carboxamide}
$$

Key Steps
  • Activation : Morpholine-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
  • Coupling : The activated intermediate reacts with (1R,4r)-4-methylcyclohexylamine at 0–25°C for 12–24 hours.
  • Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization.
Experimental Data
Parameter Conditions/Results Source
Solvent DMF
Coupling Reagent EDCl/HOBt (1:1 molar ratio)
Reaction Time 18 hours
Yield 65–78% (analogous reactions)
Purity (HPLC) ≥98%

Acid Chloride Intermediate Method

Reaction Scheme

$$
\text{Morpholine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Morpholine-4-carbonyl chloride} \xrightarrow{\text{(1R,4r)-4-Methylcyclohexylamine}} \text{Target Compound}
$$

Key Steps
  • Chlorination : Thionyl chloride (SOCl₂) is used to convert morpholine-4-carboxylic acid to its acid chloride under reflux (60–80°C, 2–4 hours).
  • Amidation : The acid chloride is reacted with (1R,4r)-4-methylcyclohexylamine in the presence of a base (e.g., triethylamine) at 0°C to room temperature.
  • Workup : The product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
Experimental Data
Parameter Conditions/Results Source
Chlorination Temp 70°C
Base Triethylamine (2 equiv)
Reaction Time 4 hours
Yield 70–81% (analogous reactions)

Stereochemical Considerations

The (1R,4r)-4-methylcyclohexylamine precursor is critical for ensuring stereochemical fidelity. Chiral resolution or asymmetric synthesis methods are required:

  • Chiral Resolution : Racemic 4-methylcyclohexylamine can be resolved using tartaric acid derivatives.
  • Asymmetric Catalysis : Hydrogenation of 4-methylcyclohexanone oxime with a chiral catalyst (e.g., Rh-DIOP) yields enantiomerically pure amine.
Key Data
Parameter Conditions/Results Source
Resolution Agent L-(+)-Tartaric acid
Enantiomeric Excess (ee) ≥99%
Catalyst Rhodium-DIOP complex

Alternative Routes via Carbamate Intermediates

A two-step protocol using activated carbamates avoids handling corrosive acid chlorides:

  • Carbamate Formation : Morpholine-4-carboxylic acid reacts with 4-nitrophenyl chloroformate to generate the mixed carbonate.
  • Aminolysis : The carbamate reacts with (1R,4r)-4-methylcyclohexylamine in DMF at 60–70°C.
Experimental Data
Parameter Conditions/Results Source
Activating Agent 4-Nitrophenyl chloroformate
Solvent DMF
Reaction Temp 70°C
Yield 72–89%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct EDCl/HOBt Coupling Mild conditions, high purity Requires anhydrous solvents 65–78%
Acid Chloride Route Faster reaction time Corrosive reagents (SOCl₂) 70–81%
Carbamate Intermediate Avoids acid chlorides Additional synthetic step 72–89%

Quality Control and Characterization

  • HPLC Analysis : Purity ≥98% (C18 column, 0.1% TFA in H₂O/ACN gradient).
  • NMR Data (CDCl₃, 400 MHz):
    • δ 1.20–1.40 (m, 2H, cyclohexyl CH₂)
    • δ 3.60–3.80 (m, 8H, morpholine CH₂)
    • δ 4.90–5.10 (m, 1H, NH)
  • MS (ESI+) : m/z 255.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Morpholine-4-Carboxamide Derivatives

N-(4-Chlorophenyl)morpholine-4-carboxamide
  • Structure : Substituted with a 4-chlorophenyl group instead of methylcyclohexyl.
  • Conformation : Morpholine ring adopts a chair conformation, similar to the target compound ().
  • Crystallography : Molecules form chains via N–H⋯O hydrogen bonds along the [100] axis ().
  • Applications : Intermediate in organic synthesis ().
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide
  • Structure : Benzodioxin substituent introduces aromaticity and increased polarity.
  • Properties : Molecular weight = 264.28 g/mol; logP = 0.276, indicating moderate lipophilicity ().
  • Hydrogen Bonding : Polar surface area = 49.44 Ų, suggesting higher solubility than the target compound ().
N-(2-Chloroethyl)morpholine-4-carboxamide
  • Structure : Chloroethyl group enhances reactivity for further functionalization.
  • Crystallography : Disorder observed in the main residue, complicating crystallization ().
N-Phenylmorpholine-4-carboxamide
  • Structure : Simple phenyl substitution lacking stereochemical complexity.
  • Applications : Broadly used as a reference compound in medicinal chemistry ().

Cyclohexyl and Piperidine-Based Carboxamides

(2S,4R)-4-Cyclohexyl-N-((1R,2R)-1,3-dihydroxy-1-phenylpropan-2-yl)piperidine-2-carboxamide
  • Structure : Piperidine ring replaces morpholine; cyclohexyl and dihydroxy-phenyl groups add stereochemical diversity.
  • Synthesis : Two-step procedure with 40–43% yield, purified via preparative TLC ().
  • NMR Data : $^1$H NMR (400 MHz, CDCl$_3$): δ 7.35–7.28 (m, 5H), 5.12 (d, J = 8.4 Hz, 1H), 4.89 (d, J = 8.4 Hz, 1H) .
N-(4-Methylphenyl)cyclohexane-1-carboxamide
  • Structure : Cyclohexanecarboxamide lacking the morpholine ring.
  • Applications : Explored for its conformational rigidity in drug design ().

Sulfonylurea Derivatives (Glimepiride and Analogs)**

  • Glimepiride : Contains the target compound as a substructure, with additional sulfamoyl and phenethyl groups ().
  • Glimepiride D5 : Deuterated analog used in analytical method validation ().
  • Activity : The methylcyclohexyl group enhances metabolic stability and target binding compared to simpler substituents.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituent
N-[(1R,4r)-4-Methylcyclohexyl]morpholine-4-carboxamide C₁₂H₂₂N₂O₂ 238.32 ~2.1* 4-Methylcyclohexyl (stereospecific)
N-(4-Chlorophenyl)morpholine-4-carboxamide C₁₁H₁₃ClN₂O₂ 240.69 1.8 4-Chlorophenyl
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide C₁₃H₁₆N₂O₄ 264.28 0.28 Benzodioxin
Glimepiride C₂₄H₃₄N₄O₅S 490.62 2.5 Sulfamoylphenethyl + target substructure

*Estimated based on analogs.

Key Research Findings

Stereochemical Impact : The (1R,4r)-configuration in the target compound optimizes hydrophobic interactions in Glimepiride’s binding to sulfonylurea receptors ().

Hydrogen Bonding : Morpholine-carboxamides exhibit N–H⋯O interactions, stabilizing crystal lattices and influencing solubility ().

Biological Activity : Substitution with bulky groups (e.g., methylcyclohexyl) enhances metabolic stability compared to aromatic analogs like N-phenyl derivatives ().

Biological Activity

N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and cannabinoid receptor modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its morpholine core and a carboxamide functional group, which are critical for its biological interactions. The specific stereochemistry at the cyclohexyl moiety contributes to its binding affinity and selectivity for various biological targets.

Antiviral Activity

Research has highlighted the antiviral properties of morpholine derivatives, including this compound. A study focused on the structure-activity relationship (SAR) of morpholine derivatives demonstrated that modifications at the morpholine ring significantly influenced antiviral efficacy against hepatitis C virus (HCV) .

Key Findings:

  • Efficacy : The compound exhibited effective suppression of HCV replication with an IC50 ranging from 0.36 to 4.81 µM.
  • Mechanism : Treatment with morpholine derivatives activated nuclear factor κB (NF-κB), leading to downstream gene expression changes that contributed to their antiviral activity.
  • Synergistic Effects : Some derivatives showed enhanced effects when combined with alpha interferon, suggesting potential for combination therapies.

Cannabinoid Receptor Modulation

This compound has also been investigated for its interaction with cannabinoid receptors, particularly CB2R. Studies have indicated that modifications in the carboxamide moiety can lead to significant changes in receptor affinity and selectivity.

Research Insights:

  • Binding Affinity : Compounds similar to this compound have shown high affinity for CB2 receptors, with Ki values indicating potent binding (e.g., KiCB2 = 2.0 ± 0.81 nM) .
  • Selectivity : The selectivity ratio (KiCB1/KiCB2 > 2000) suggests that these compounds may be developed as selective CB2R modulators, which could have therapeutic implications in pain management and inflammation.

Summary of Biological Activities

Activity TypeMechanismIC50/Ki ValuesReferences
AntiviralInhibition of HCV replicationIC50 = 0.36 - 4.81 µM
Cannabinoid ReceptorHigh affinity for CB2RKiCB2 = 2.0 ± 0.81 nM
SelectivityCB1 vs CB2 selectivityKiCB1/KiCB2 > 2000

Case Studies and Applications

  • Antiviral Research : In a screening of over 4000 compounds for HCV activity, N-(morpholine-4-carbonyloxy) amidine derivatives were identified as promising candidates due to their ability to suppress viral replication effectively .
  • Cannabinoid Research : The development of selective CB2R ligands based on modified morpholine structures has led to promising candidates for therapeutic applications in managing conditions such as chronic pain and inflammation .

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